N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Overview
Description
“N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number 329794-44-7 . It has a molecular weight of 200.69 . The IUPAC name for this compound is N-(3-pyrrolidinyl)methanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a solid at room temperature .Scientific Research Applications
Cholesterol Biosynthesis Inhibition
N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride and its derivatives have been explored for their ability to inhibit enzymes involved in cholesterol biosynthesis. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds demonstrated significant inhibitory action against HMG-CoA reductase, a key enzyme in cholesterol synthesis (Watanabe et al., 1997).
Molecular and Supramolecular Structures
Studies have reported the molecular and supramolecular structures of compounds like N-(2-(pyridin-2-yl)ethyl) methanesulfonamide. These compounds exhibit unique conformations and hydrogen bonding, contributing to their potential as ligands for metal coordination (Jacobs et al., 2013).
Chemical Synthesis and Catalysis
N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride derivatives have been utilized in chemical synthesis and catalysis. For example, nicotinium methane sulfonate, derived from this compound, showed excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).
Crystallographic Studies
Crystallographic analysis of N-3-pyridinyl-methanesulfonamide has revealed the structural nuances of such compounds, including their conformations and hydrogen bonding networks, essential for understanding their chemical behavior and potential applications (Dodoff et al., 2004).
Organic Synthesis
In the field of organic synthesis, derivatives of N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride have been employed in various reactions. For instance, they are used in the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones, demonstrating their utility in synthesizing complex organic structures (Králová et al., 2019).
Inhibitory Activity
Research has explored the inhibitory activity of these compounds on various biological targets. For example, studies have focused on their role in slowing down molecular rotation rates in certain chemical contexts, highlighting their potential in fine-tuning chemical reactions (Furukawa et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUMZMLFKHAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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